

Physical and chemical properties of (-)-Sorgolactone

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Compound of Interest

Compound Name: (-)-Sorgolactone

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(-)-Sorgolactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sorgolactone is a naturally occurring strigolactone, a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. First isolated from the root exudates of *Sorghum bicolor*, **(-)-sorgolactone** has garnered significant interest for its potent activity as a germination stimulant for parasitic weeds of the *Striga* and *Orobanche* genera.^[1] This technical guide provides an in-depth overview of the physical and chemical properties of **(-)-sorgolactone**, detailed experimental protocols for its analysis, and an examination of its role in signaling pathways.

Physical and Chemical Properties

(-)-Sorgolactone is a sesquiterpene lactone with a tetracyclic ring system. Its chemical structure consists of a tricyclic lactone (ABC rings) connected via an enol-ether bridge to a butenolide D-ring. The absolute configuration of the naturally occurring (+)-sorgolactone has been determined as 3a(R), 8b(S), 2'(R). The quantitative physical and chemical properties of **(-)-sorgolactone** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₂₀ O ₅	[2]
Molecular Weight	316.35 g/mol	[2]
Melting Point	139-142 °C	
Boiling Point	600.6 ± 55.0 °C (Predicted)	
Optical Rotation	[α] _D +271.2 (c, 0.25 in CDCl ₃)	
Water Solubility	56.96 mg/L @ 25 °C (Estimated)	
Solubility	Highly soluble in polar solvents (e.g., acetone), soluble in benzene, almost insoluble in hexane.	

Spectroscopic Data:

While detailed public spectral data for **(-)-Sorgolactone** is limited, its structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

- Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of sorgolactone typically shows a sodium adduct ion $[M+Na]^+$ at m/z 339.4.[3] Characteristic daughter ions observed include fragments at m/z 279.29 ($[M+CH_3COOH+Na]^+$) and 219.309 ($[M-D+H]^+$).[3] Another characteristic daughter ion is observed at m/z = 242.[4]
- Infrared (IR) Spectroscopy: The IR spectrum of strigolactones, including sorgolactone, shows intense absorption peaks in the range of 1800–1600 cm⁻¹. A prominent peak around 1780 cm⁻¹ is attributed to the C=O stretching of the D-ring.[5][6]
- NMR Spectroscopy: Although a complete, detailed public dataset for **(-)-Sorgolactone** is not readily available, ¹H and ¹³C NMR have been instrumental in the structural elucidation of synthetic sorgolactone and its analogs.[1][5][6] The ¹H NMR data for sorgolactone is noted to be almost identical to that of sorgomol.

Experimental Protocols

Extraction and Purification of Strigolactones from Root Exudates

This protocol outlines the extraction and purification of strigolactones, including **(-)-sorgolactone**, from plant root exudates for subsequent analysis.

Materials:

- Plant root exudate solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Solid Phase Extraction (SPE) C18 cartridges
- Methanol
- Acetone
- Rotary evaporator
- Glass vials

Procedure:

- Liquid-Liquid Extraction:
 - Collect the root exudate solution from hydroponically grown plants.
 - Extract the aqueous solution three times with an equal volume of ethyl acetate in a separatory funnel.
 - Combine the organic phases and dry over anhydrous sodium sulfate.
 - Filter and concentrate the extract to near dryness using a rotary evaporator at a temperature below 40 °C.

- Solid-Phase Extraction (SPE) Purification:
 - Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
 - Dissolve the crude extract from step 1 in a small volume of 10% acetone in water and load it onto the conditioned C18 cartridge.
 - Wash the cartridge with 5 mL of 10% acetone in water to remove polar impurities.
 - Elute the strigolactones with 5 mL of 80% acetone in water.
 - Collect the eluate and evaporate the solvent under a stream of nitrogen.
 - Reconstitute the sample in a suitable solvent (e.g., acetonitrile/water) for LC-MS analysis.
- [\[7\]](#)[\[8\]](#)

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes the quantification of **(-)-sorgolactone** using a highly sensitive and selective LC-MS/MS method.

Instrumentation and Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 μ m particle size).
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Flow Rate: 0.3 mL/min.
- MS System: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

- Ionization Mode: Positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for Sorgolactone:

- Precursor Ion (m/z): 339.4 $[M+Na]^+$
- Product Ions (m/z): 242.0, 279.3, 219.3

Procedure:

- Sample Preparation: Prepare samples as described in the extraction and purification protocol. Prepare a series of standard solutions of **(-)-sorgolactone** of known concentrations for calibration.
- Injection: Inject 5-10 μ L of the sample and standard solutions into the LC-MS/MS system.
- Data Acquisition: Acquire data in MRM mode using the specified transitions.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of **(-)-sorgolactone** in the samples by interpolating their peak areas on the calibration curve.

Striga hermonthica Seed Germination Bioassay

This protocol details the procedure to assess the biological activity of **(-)-sorgolactone** as a germination stimulant for the parasitic weed *Striga hermonthica*.^[3]

Materials:

- *Striga hermonthica* seeds
- Glass fiber filter paper discs (9 mm)
- Petri dishes
- **(-)-Sorgolactone** solutions of varying concentrations (e.g., 10^{-6} M to 10^{-12} M)

- GR24 (synthetic strigolactone) as a positive control
- Sterile deionized water as a negative control
- 50% commercial bleach solution
- Incubator
- Stereomicroscope

Procedure:

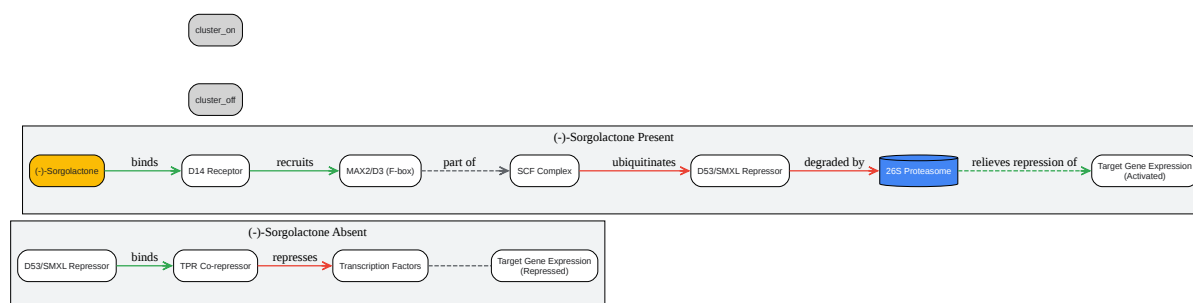
- Seed Sterilization:
 - Surface sterilize *Striga hermonthica* seeds by immersing them in a 50% commercial bleach solution for 5-7 minutes.
 - Rinse the seeds thoroughly with sterile deionized water (5-6 times).
- Pre-conditioning (Conditioning):
 - Place approximately 50-100 sterilized seeds on a glass fiber filter paper disc.
 - Arrange the discs in a Petri dish lined with moist filter paper.
 - Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.
 - Incubate at 28-30 °C for 10-14 days to break dormancy.
- Germination Induction:
 - After the pre-conditioning period, carefully blot the discs to remove excess water.
 - Apply 50 µL of the test solution (**(-)-sorgolactone**, positive control, or negative control) to each disc.
 - Reseal the Petri dishes and incubate in the dark at 28-30 °C for 24-48 hours.
- Germination Assessment:

- Count the number of germinated and non-germinated seeds on each disc under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.
- Calculate the germination percentage for each treatment.

Signaling Pathway

(-)-Sorgolactone, like other strigolactones, is perceived by the α/β -hydrolase receptor DWARF14 (D14). In the absence of strigolactones, the transcriptional repressor proteins D53 (in rice) or SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins interact with TOPLESS-RELATED (TPR) corepressors to inhibit the expression of downstream genes.

Upon binding of **(-)-sorgolactone**, D14 undergoes a conformational change, leading to its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) or D3 (in rice), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex then recruits the D53/SMXL repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors relieves the transcriptional repression, allowing for the expression of strigolactone-responsive genes that regulate various developmental processes, including shoot branching and root development.



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Caption: The strigolactone signaling pathway in the absence and presence of **(-)-Sorgolactone**.

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